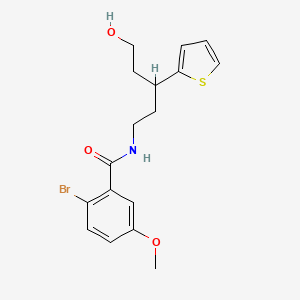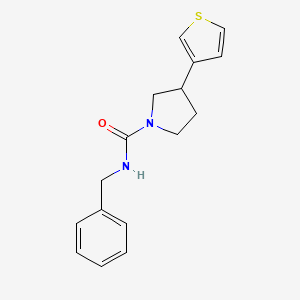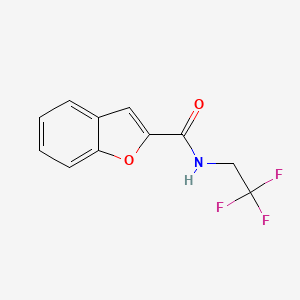
4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, also known as PEPHAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation A study by Rahmouni et al. (2016) elaborated on the synthesis of novel pyrazolopyrimidines derivatives, assessing their anticancer and anti-5-lipoxygenase activities. This research highlights the chemical versatility and potential therapeutic applications of pyrazolopyrimidines, a class of compounds related to "4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide" (Rahmouni et al., 2016).
Catalytic Methods for Synthesis Heravi et al. (2007) discussed a catalytic method to synthesize 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, showcasing the efficiency of heteropolyacids in facilitating high-yield reactions. This study provides insights into the synthetic strategies that could potentially be applied to the production of "4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide" and its analogs (Heravi et al., 2007).
Antimicrobial Activity Ghashang et al. (2013) described a solvent-free condensation method for synthesizing a series of chromeno[2,3-d]pyrimidinone derivatives, highlighting their antimicrobial activity. This research underscores the potential of pyrimidinone derivatives in developing new antimicrobial agents, which could include compounds similar to "4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide" (Ghashang et al., 2013).
Anti-Inflammatory and Antimicrobial Activity of Pyrimidine Derivatives A study by Dongarwar et al. (2011) focused on the synthesis of pyrimidine-5-carboxylate derivatives, evaluating their anti-inflammatory and antimicrobial activities. This research demonstrates the potential health benefits of pyrimidine derivatives, possibly including "4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide," in treating inflammation and microbial infections (Dongarwar et al., 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide” or “4-phenyl-N-[2-(pyrimidin-5-yl)ethyl]oxane-4-carboxamide” would depend on the exact structure and functional groups present in the compound.
Mode of Action
Once the compound binds to its target, it could potentially alter the function of the target, leading to changes in cellular processes . The exact changes would depend on the nature of the target and how the compound interacts with it.
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets . This could lead to downstream effects such as changes in cell signaling, gene expression, or metabolic processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. This could range from changes in cell growth and proliferation to alterations in cell death and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
4-phenyl-N-(2-pyrimidin-5-ylethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17(21-9-6-15-12-19-14-20-13-15)18(7-10-23-11-8-18)16-4-2-1-3-5-16/h1-5,12-14H,6-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOSONMSRRVRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]but-2-ynamide](/img/structure/B2599973.png)
![2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione](/img/structure/B2599974.png)
![2-[2-(Sulfamoylmethyl)phenyl]acetic acid](/img/structure/B2599976.png)
![N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide](/img/structure/B2599978.png)
![Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride](/img/structure/B2599979.png)


![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2599982.png)


